butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Overview
Description
Butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is a complex organic compound with a unique structure that combines a butanedioic acid moiety with a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine typically involves multiple steps, including the formation of the quinoline core, the introduction of the trifluoromethyl group, and the coupling of the butanedioic acid moiety. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Butanedioic Acid: The final step involves the coupling of the quinoline derivative with butanedioic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, methoxy-, dimethyl ester: A related compound with a simpler structure.
Butanedioic acid, dimethyl ester: Another related compound with similar functional groups.
Butanedioic acid, methyl-: A simpler derivative of butanedioic acid.
Uniqueness
Butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is unique due to its complex structure, which combines a quinoline core with a butanedioic acid moiety and a trifluoromethyl group. This unique combination of functional groups and structural elements gives the compound distinct chemical and biological properties, setting it apart from simpler related compounds.
Properties
CAS No. |
80065-56-1 |
---|---|
Molecular Formula |
C27H32F3N3O6 |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
butanedioic acid;4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C23H26F3N3O2.C4H6O4/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26;5-3(6)1-2-4(7)8/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
VMXINWSRRNXJPQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O |
Related CAS |
80065-55-0 (Parent) |
Synonyms |
8-((4-amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline WR 225448 WR 225448 fumarate WR-225448 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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